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Core Preclinical Profile of CEP-28122

The table below summarizes the key characteristics and experimental data for CEP-28122 from its

preclinical development phase.

Profile Aspect Details and Quantitative Data

Molecular Target Anaplastic Lymphoma Kinase (ALK) [1]

Key Mechanism Potent inhibition of recombinant ALK kinase activity and cellular ALK
tyrosine phosphorylation [1]

In Vitro Cytotoxicity Induced concentration-dependent growth inhibition and cytotoxicity in
ALK-positive cancer cell lines (Anaplastic Large-Cell Lymphoma (ALCL),

Non-Small Cell Lung Cancer (NSCLC), Neuroblastoma) [1]

In Vivo Efficacy (Mouse
Xenografts)

Dose-dependent antitumor activity and complete/near-complete tumor
regressions in ALK-positive ALCL, NSCLC, and neuroblastoma models
at doses of 30 mg/kg twice daily or higher [1]

Pharmacodynamics /
Target Inhibition

Substantial ALK inhibition (>90%) in tumor xenografts for >12 hours after
a single oral dose of 30 mg/kg [1]
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Profile Aspect Details and Quantitative Data

Dosing & Tolerability Well-tolerated in mice and rats under efficacious dosing regimens (e.g.,
30 mg/kg BID, 55 mg/kg BID, 100 mg/kg BID) [1]

Development Status Development was terminated after IND-enabling studies due to the
unexpected occurrence of severe lung toxicity in monkeys [2]

Detailed Experimental Methodologies

The preclinical profile of CEP-28122 was established through a series of standard yet rigorous experimental

protocols.

In Vitro Kinase and Cellular Assays

Recombinant Kinase Assay: CEP-28122's potency was measured using a purified ALK kinase

domain. The assay typically involved incubating the kinase with ATP, a substrate, and varying
concentrations of CEP-28122. Inhibition was quantified by detecting the level of phosphorylated

substrate, allowing for calculation of the IC50 value (the concentration required for 50% inhibition) [1].
Cellular Tyrosine Phosphorylation Assay: ALK-positive cancer cells (e.g., SU-DHL-1 ALCL cells,

NCI-H2228 NSCLC cells) were treated with serial dilutions of CEP-28122. After treatment, cells were
lysed, and the levels of phosphorylated ALK and its key downstream effector, STAT3, were analyzed

via Western blotting or enzyme-linked immunosorbent assay (ELISA) to determine the
compound's effect on pathway signaling in a cellular context [1].

Cellular Proliferation/Cytotoxicity Assays: The antiproliferative effects of CEP-28122 were
evaluated using assays such as the MTT or WST-1 assay. ALK-positive and ALK-negative cell lines

were plated and treated with a range of CEP-28122 concentrations for several days. Cell viability was
measured spectrophotometrically, and the concentration causing 50% growth inhibition (GI50) was

calculated [1].

In Vivo Efficacy and Pharmacodynamics Studies

Mouse Xenograft Models: Immunodeficient mice (e.g., nude mice) were implanted subcutaneously

with human ALK-positive tumor cells (e.g., SUP-M2 for ALCL, NCI-H2228 for NSCLC). Once tumors
reached a specified volume (e.g., 150-200 mm³), mice were randomized into groups and treated with
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vehicle or CEP-28122 via oral gavage at specified doses (e.g., 10, 30, 55, 100 mg/kg) and schedules

(once or twice daily). Tumor volumes and body weights were measured regularly to assess
efficacy and tolerability [1].

In Vivo Target Inhibition: Tumor-bearing mice were administered a single oral dose of CEP-28122.
At predetermined time points post-dose, groups of mice were euthanized, and tumors were

harvested. These tumor samples were homogenized, and the extent of ALK phosphorylation was
analyzed by Western blot or ELISA to correlate drug exposure with target modulation [1].

Pharmacokinetic Studies: The pharmacokinetic profile of CEP-28122 was determined in mice and
rats. Animals received a single oral dose, and blood samples were collected at various time points.

Plasma concentrations of CEP-28122 were measured using liquid chromatography-tandem mass
spectrometry (LC-MS/MS) to calculate key parameters like maximum concentration (Cmax), time to

Cmax (Tmax), and area under the curve (AUC) [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathway targeted by CEP-28122 and the logical flow of

its key preclinical experiments:
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Click to download full resolution via product page

CEP-28122 preclinical workflow: from targeting the EML4-ALK oncogenic pathway to key experimental

stages.

Key Insights for Researchers

Overcoming Crizotinib Resistance: CEP-28122 was developed when the need for novel ALK
inhibitors to overcome resistance mechanisms to first-generation drugs like crizotinib was emerging

[2] [3]. Its high potency represented one of the early strategies to address this challenge.
The Critical Role of Toxicology: The case of CEP-28122 underscores that exceptional efficacy in
xenograft models does not guarantee clinical success. Its termination due to severe lung toxicity
in monkeys highlights the irreplaceable value and predictive power of comprehensive toxicological

studies in non-rodent species during IND-enabling packages [2].
A Template for Future Inhibitors: Despite its failure, the published data on CEP-28122 provided a

valuable benchmark for potency, selectivity, and efficacy for the subsequent generation of ALK
inhibitors (e.g., ceritinib, alectinib, lorlatinib) that successfully reached the clinic [4] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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